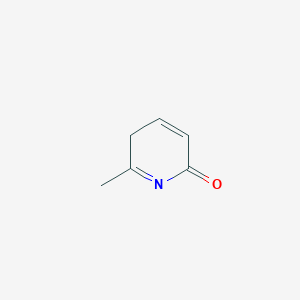
6-Methylpyridin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylpyridin-2(5H)-one is a heterocyclic organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where a methyl group is attached to the second carbon and a keto group is present at the fifth position. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methylpyridin-2(5H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-amino-6-methylpyridine with succinic anhydride in the presence of a suitable catalyst . Another method includes the reaction of 2-methylpyridine with various reagents to introduce the keto group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylpyridin-2(5H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the methyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, hydroxyl derivatives, and substituted pyridines, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
6-Methylpyridin-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-Methylpyridin-2(5H)-one exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-pyridinemethanol: This compound has a hydroxyl group instead of a keto group.
5-Acetyl-6-methylpyridin-2(1H)-one: It has an acetyl group at the fifth position instead of a keto group
Uniqueness
6-Methylpyridin-2(5H)-one is unique due to its specific structural features, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
832129-56-3 |
|---|---|
Fórmula molecular |
C6H7NO |
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
2-methyl-3H-pyridin-6-one |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2,4H,3H2,1H3 |
Clave InChI |
GOUFGCSYFKBPHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


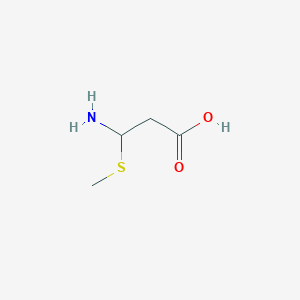
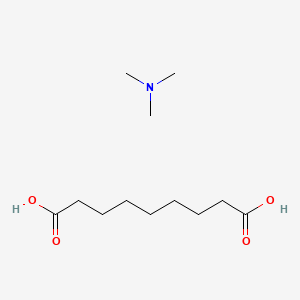
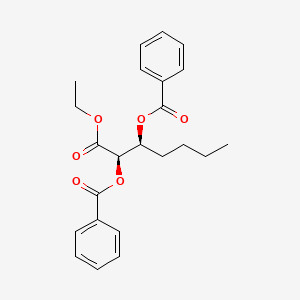
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)

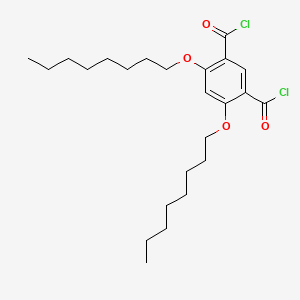
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)

![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
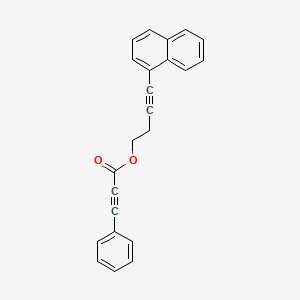
![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
